(Aminomethyl)boronic Acid Hydrochloride: Physicochemical Dynamics and Synthetic Applications in Covalent Inhibitor Design
(Aminomethyl)boronic Acid Hydrochloride: Physicochemical Dynamics and Synthetic Applications in Covalent Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
(Aminomethyl)boronic acid hydrochloride (CAS: 78004-19-0) has emerged as a privileged building block in the design of non-β-lactam antibacterial agents. Its most notable application is in the synthesis of β-lactamase inhibitors (such as Vaborbactam) and novel Penicillin-Binding Protein (PBP) inhibitors[1]. By leveraging the unique electrophilic properties of the boron atom, this synthon acts as a highly effective "warhead" capable of forming reversible covalent complexes with catalytic serine or lysine residues[2]. This whitepaper provides a rigorous technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols.
Physicochemical Profiling & Structural Dynamics
The behavior of (aminomethyl)boronic acid in solution is dictated by its amphoteric nature. The free base form is inherently unstable; it is highly susceptible to self-condensation into cyclic boroxines and the formation of intramolecular dative N→B bonds.
Causality in Salt Selection: Isolating the compound as a hydrochloride salt is not merely a matter of convenience—it is a chemical necessity. Protonation of the primary amine eliminates its nucleophilicity, thereby preventing intramolecular N→B coordination and stabilizing the monomeric boronic acid species[3].
Furthermore, the protonated amine (
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | (Aminomethyl)boronic acid hydrochloride |
| CAS Registry Number | 78004-19-0 |
| Molecular Formula | |
| Molecular Weight | 111.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Highly soluble in |
| LogP (Predicted) | 3.84 (for protected precursor)[5] |
| Boronic Acid | Modulated to < 7.0 at physiological pH via |
Mechanistic Action in Target Inhibition
Boronic acids are uniquely suited for inhibiting serine β-lactamases and PBPs. The boron atom possesses an empty p-orbital, making it a potent electrophile.
When an acylaminomethylboronic acid inhibitor enters an enzyme's active site, the catalytic serine (e.g., S294 in PBP3) attacks the boron atom. This nucleophilic attack forces the boron into a tetrahedral geometry that perfectly mimics the high-energy transition state of the natural substrate's peptide bond cleavage[6]. For lysine-targeted inhibition, a reversible covalent imine forms between the lysine amine and a carbonyl warhead, which is further stabilized by a dative N→B bond from the adjacent boronic acid, drastically increasing the inhibitor's residence time[2].
Caption: Reversible covalent binding mechanism of boronic acid warheads to catalytic Ser/Lys residues.
Synthetic Methodologies & Handling Protocols
Handling (aminomethyl)boronic acid hydrochloride requires precise control over pH and solvent conditions to prevent premature deborylation. The following self-validating protocols detail the synthesis of the building block and its subsequent acylation.
Protocol 1: Synthesis of (Aminomethyl)boronic Acid Hydrochloride
Causality: Starting from diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate ensures the amine is protected from side reactions. Using aqueous HCl in methanol serves a dual purpose: it simultaneously hydrolyzes the silyl protecting groups and the isopropyl esters, while immediately trapping the liberated amine as the stable hydrochloride salt[5].
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Initiation: Dissolve diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate in a solvent mixture of methanol and water (4:1 v/v).
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Acidification: Add 1.0 M aqueous HCl dropwise at 0 °C to prevent exothermic degradation of the C-B bond.
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Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for exactly 2.0 hours.
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Self-Validation Step: Monitor the disappearance of the starting material via
NMR. A shift from ~30 ppm (ester) to ~18 ppm (free acid) confirms complete hydrolysis.
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Isolation: Evaporate the solvent under reduced pressure. Critical: Maintain the water bath temperature below 40 °C to avoid thermal decomposition and boroxine formation.
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Purification: Triturate the resulting solid with cold diethyl ether to remove cleaved silanol and isopropyl alcohol byproducts. Dry under high vacuum to yield the title compound (Typical yield: 85%).
Protocol 2: Acylation to Form Acylaminomethylboronic Acids
Causality: Coupling the hydrochloride salt with a carboxylic acid requires a coupling agent (HATU) and a non-nucleophilic base (DIPEA). DIPEA is crucial as it neutralizes the HCl salt to free the amine for nucleophilic attack on the activated ester, without being nucleophilic enough to attack the boronic acid itself[1].
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Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Coupling Agent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.
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Amine Addition: Add (aminomethyl)boronic acid pinacol ester hydrochloride (1.1 eq) to the mixture.
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Reaction & In Situ Hydrolysis: Stir the reaction for 12 hours.
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Field Insight: Under these conditions, spontaneous in situ hydrolysis of the pinacol ester to the free boronic acid often occurs, driven by trace moisture and the basicity of DIPEA[1].
-
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Quenching & Extraction: Quench with saturated aqueous
. Extract the aqueous layer with ethyl acetate.-
Self-Validation Step: Check the aqueous layer via LC-MS. Highly polar boronic acids frequently partition into the aqueous phase; if product is detected, back-extract with a polar organic solvent like n-butanol.
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Purification: Purify the organic extracts via reverse-phase preparative HPLC (
/MeCN with 0.1% TFA) to isolate the pure acylaminomethylboronic acid.
Caption: Synthetic workflow from silyl-protected boronate to acylaminomethylboronic acid inhibitors.
References
-
Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
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Molaid Chemical Database. (n.d.). diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate - CAS 200069-81-4. [Link]
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Assaf, Z., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering.[Link]
Sources
- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate - CAS号 200069-81-4 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
